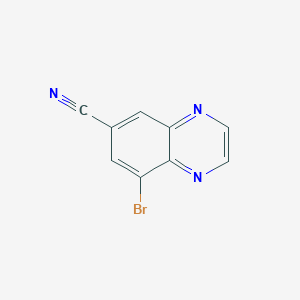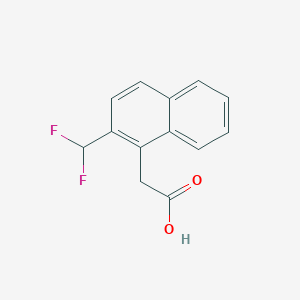
8-Chloro-3-isopropyl-2-methylquinolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chlor-3-Isopropyl-2-methylchinolin-4-ol ist eine chemische Verbindung mit der Summenformel C13H14ClNO und einem Molekulargewicht von 235,71 g/mol . Diese Verbindung gehört zur Chinolin-Familie, die für ihre vielfältigen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen wie Chemie, Biologie und Medizin bekannt ist.
Vorbereitungsmethoden
Die Synthese von 8-Chlor-3-Isopropyl-2-methylchinolin-4-ol umfasst mehrere Schritte. Ein üblicher Syntheseweg beinhaltet die Reaktion von 8-Chlorchinolin mit Isopropylmagnesiumbromid, gefolgt von Methylierung und anschließender Hydrolyse . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Tetrahydrofuran (THF) und Reagenzien wie Methyliodid und Wasser. Industrielle Produktionsmethoden können variieren, folgen aber im Allgemeinen ähnlichen Synthesewegen mit Optimierungen für die großtechnische Produktion.
Analyse Chemischer Reaktionen
8-Chlor-3-Isopropyl-2-methylchinolin-4-ol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von Chinolinderivaten mit unterschiedlichen Oxidationsstufen führt.
Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, was zur Bildung reduzierter Chinolinderivate führt.
Wissenschaftliche Forschungsanwendungen
8-Chlor-3-Isopropyl-2-methylchinolin-4-ol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen und Pharmazeutika verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Es wird derzeit untersucht, ob es als Therapeutikum für verschiedene Krankheiten eingesetzt werden kann.
Industrie: Es wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 8-Chlor-3-Isopropyl-2-methylchinolin-4-ol beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen, was zu verschiedenen biologischen Wirkungen führt. Beispielsweise kann es das Wachstum von Bakterien hemmen, indem es in ihre DNA-Replikation oder Proteinsynthese eingreift .
Wirkmechanismus
The mechanism of action of 8-Chloro-3-isopropyl-2-methylquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their DNA replication or protein synthesis .
Vergleich Mit ähnlichen Verbindungen
8-Chlor-3-Isopropyl-2-methylchinolin-4-ol kann mit anderen Chinolinderivaten verglichen werden, wie z. B.:
Chloroquin: Bekannt für seine antimalarielle Wirkung.
Chinolin: Die Stammverbindung mit vielfältigen Anwendungen in Chemie und Medizin.
8-Hydroxychinolin: Wird als Chelatbildner und zur Behandlung verschiedener Infektionen verwendet.
Jede dieser Verbindungen hat einzigartige Eigenschaften und Anwendungen, was 8-Chlor-3-Isopropyl-2-methylchinolin-4-ol zu einer wertvollen Ergänzung der Chinolin-Familie macht.
Eigenschaften
Molekularformel |
C13H14ClNO |
|---|---|
Molekulargewicht |
235.71 g/mol |
IUPAC-Name |
8-chloro-2-methyl-3-propan-2-yl-1H-quinolin-4-one |
InChI |
InChI=1S/C13H14ClNO/c1-7(2)11-8(3)15-12-9(13(11)16)5-4-6-10(12)14/h4-7H,1-3H3,(H,15,16) |
InChI-Schlüssel |
GRDXWNNKHXLSPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C2=C(N1)C(=CC=C2)Cl)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



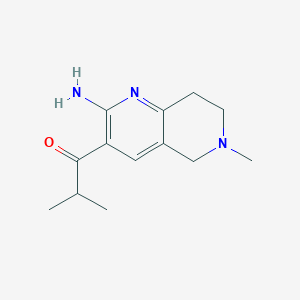


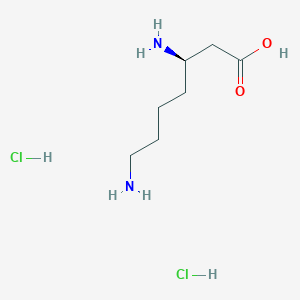
![7-Benzyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11873024.png)


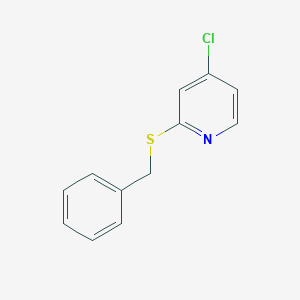

![(4-Methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11873065.png)
